molecular formula C16H20N4O3 B2739310 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione CAS No. 2320379-95-9

3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2739310
CAS No.: 2320379-95-9
M. Wt: 316.361
InChI Key: SUMGWMIBGKMJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a dimethylaminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and imidazolidine derivatives, such as:

Uniqueness

What sets 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[1-[4-(dimethylamino)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-18(2)12-5-3-11(4-6-12)15(22)19-8-7-13(10-19)20-14(21)9-17-16(20)23/h3-6,13H,7-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMGWMIBGKMJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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